![molecular formula C27H18FN5O3 B12638853 (10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-fluorophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12638853.png)

(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-fluorophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

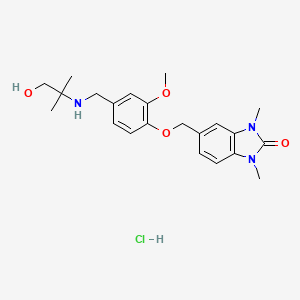

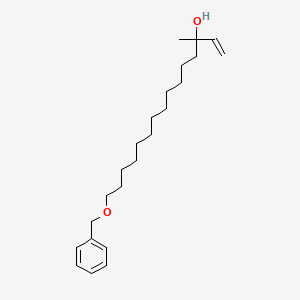

The compound (10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-fluorophenyl)-1,13-diazatetracyclo[86002,7011,15]hexadeca-2,4,6,8-tetraene-12,14-dione is a complex organic molecule featuring a benzotriazole moiety, a fluorophenyl group, and a diazatetracyclic core

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (10S,11R,15S,16R)-16-(Benzotriazol-1-carbonyl)-13-(4-Fluorphenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraen-12,14-dion umfasst mehrere Schritte, darunter die Bildung des Diazatetracyclus-Kerns, die Einführung der Benzotriazol-Einheit und die Anbindung der Fluorphenyl-Gruppe. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifische Temperatur- und Druckeinstellungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Kosten zu minimieren und die Effizienz zu maximieren. Dazu könnten die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Syntheseplattformen und skalierbaren Reaktionsbedingungen gehören. Die Auswahl der Reagenzien und Lösungsmittel würde ebenfalls optimiert, um die Umweltverträglichkeit und Sicherheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Die Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre chemischen und physikalischen Eigenschaften möglicherweise verändern.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) sowie verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Umwandlungen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene oxidierte Formen der Verbindung ergeben, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, was möglicherweise zu Derivaten mit veränderten biologischen oder chemischen Eigenschaften führt.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Synthesemethoden.

Biologie

In der biologischen Forschung kann die Verbindung auf ihr Potenzial als bioaktives Molekül untersucht werden. Ihre Strukturmerkmale lassen vermuten, dass sie mit verschiedenen biologischen Zielstrukturen interagieren könnte, was sie zu einem Kandidaten für die Medikamentenforschung und -entwicklung macht.

Medizin

In der Medizin könnte die Verbindung auf ihr therapeutisches Potenzial untersucht werden. Ihre Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, könnte sie bei der Behandlung von Krankheiten wie Krebs, Infektionen oder neurologischen Erkrankungen nützlich machen.

Industrie

In der Industrie könnte die Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden. Ihre strukturelle Komplexität und funktionellen Gruppen könnten wünschenswerte Eigenschaften wie verbesserte Stabilität, Reaktivität oder Bioaktivität verleihen.

Wirkmechanismus

Der Wirkmechanismus von (10S,11R,15S,16R)-16-(Benzotriazol-1-carbonyl)-13-(4-Fluorphenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraen-12,14-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine umfassen, was zu einer Modulation ihrer Aktivität führt. Die beteiligten Pfade können je nach dem spezifischen biologischen Kontext Signaltransduktion, Genexpression oder Stoffwechselprozesse umfassen.

Wirkmechanismus

The mechanism of action of (10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-fluorophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Benzotriazol-Derivate, Fluorphenyl-haltige Moleküle und Diazatetracyclus-Verbindungen. Beispiele beinhalten:

- 1H-Benzotriazol

- 4-Fluorbenzotriazol

- Diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraen-Derivate

Einzigartigkeit

Die Einzigartigkeit von (10S,11R,15S,16R)-16-(Benzotriazol-1-carbonyl)-13-(4-Fluorphenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraen-12,14-dion liegt in seiner Kombination von Strukturmerkmalen. Das Vorhandensein der Benzotriazol-Einheit, der Fluorphenyl-Gruppe und des Diazatetracyclus-Kerns in einem einzigen Molekül bietet eine einzigartige Plattform, um neue chemische und biologische Eigenschaften zu erforschen. Diese Kombination von Merkmalen findet man nicht häufig in anderen Verbindungen, was sie zu einem wertvollen Ziel für Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C27H18FN5O3 |

|---|---|

Molekulargewicht |

479.5 g/mol |

IUPAC-Name |

(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-fluorophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione |

InChI |

InChI=1S/C27H18FN5O3/c28-16-10-12-17(13-11-16)31-25(34)22-21-14-9-15-5-1-3-7-19(15)32(21)24(23(22)26(31)35)27(36)33-20-8-4-2-6-18(20)29-30-33/h1-14,21-24H/t21-,22-,23-,24+/m0/s1 |

InChI-Schlüssel |

BRBRZCNNNUKVTD-NEWJYFPISA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C=C[C@@H]3N2[C@H]([C@@H]4[C@H]3C(=O)N(C4=O)C5=CC=C(C=C5)F)C(=O)N6C7=CC=CC=C7N=N6 |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3N2C(C4C3C(=O)N(C4=O)C5=CC=C(C=C5)F)C(=O)N6C7=CC=CC=C7N=N6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)

![3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12638778.png)

![3,3'-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione]](/img/structure/B12638801.png)

![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine](/img/structure/B12638806.png)

![2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione](/img/structure/B12638838.png)